REACTION_CXSMILES
|
O.O.O.[C:4]([O-:7])(=[O:6])[CH3:5].[Pb+2:8].[C:9]([O-:12])(=[O:11])[CH3:10]>COCCO>[C:4]([O-:7])(=[O:6])[CH3:5].[Pb+2:8].[C:9]([O-:12])(=[O:11])[CH3:10] |f:0.1.2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
75 g
|
Type
|
solvent
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to dissolution for dehydration as an azeotropic mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |